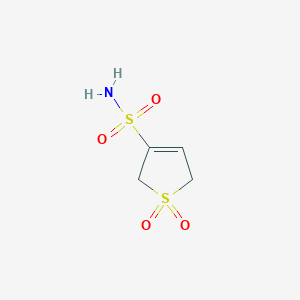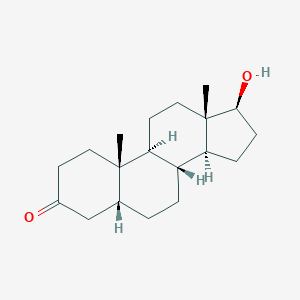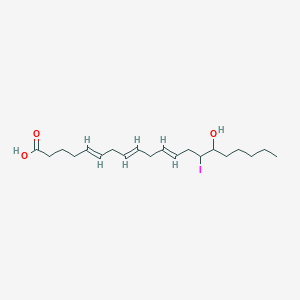![molecular formula C12H7F3O4 B052532 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid CAS No. 355818-02-9](/img/structure/B52532.png)
5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-55244 is a synthetic cannabinoid receptor agonist. It is known for its potent analgesic effects and is widely used in scientific research. The compound is a full agonist of the cannabinoid receptor type 1 (CB1), with a binding affinity (Ki) of 0.21 nanomolar, making it more potent than other commonly used full agonists such as HU-210 .
Aplicaciones Científicas De Investigación
CP-55244 is extensively used in scientific research due to its potent activity at cannabinoid receptors. Its applications include:
Chemistry: Studying the structure-activity relationships of cannabinoids.
Biology: Investigating the role of cannabinoid receptors in physiological processes.
Medicine: Exploring its potential as an analgesic and its effects on pain pathways.
Industry: Developing new synthetic cannabinoids for therapeutic use.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CP-55244 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Decahydronaphthalene Core: This involves cyclization reactions to form the decahydronaphthalene ring system.
Hydroxylation and Alkylation: Introduction of hydroxyl groups and alkyl chains at specific positions on the core structure.
Final Functionalization: Addition of the hydroxymethyl and phenyl groups to complete the synthesis.
Industrial Production Methods
Industrial production of CP-55244 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and functionalization reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity CP-55244.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure the compound’s purity and identity.
Análisis De Reacciones Químicas
Types of Reactions
CP-55244 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various hydroxylated, alkylated, and substituted derivatives of CP-55244.
Mecanismo De Acción
CP-55244 exerts its effects by binding to and activating cannabinoid receptor type 1 (CB1). This activation leads to:
Inhibition of Adenylyl Cyclase: Reducing the levels of cyclic adenosine monophosphate (cAMP).
Modulation of Ion Channels: Decreasing calcium conductance and increasing potassium conductance.
Synaptic Transmission: Modulating neurotransmitter release and synaptic plasticity.
Comparación Con Compuestos Similares
CP-55244 is compared with other synthetic cannabinoids such as:
- CP-42096
- CP-47497
- CP-55940
Uniqueness
CP-55244 is unique due to its extremely high potency and full agonist activity at CB1 receptors, making it more effective in research applications compared to other cannabinoids .
Propiedades
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAVEWJCFSUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
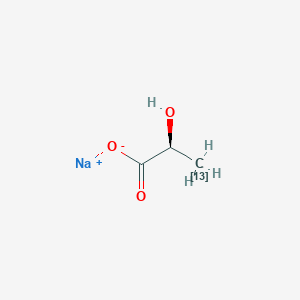

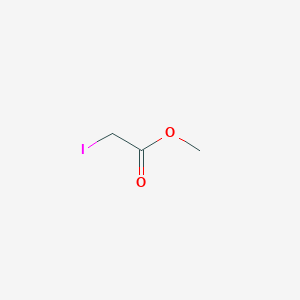
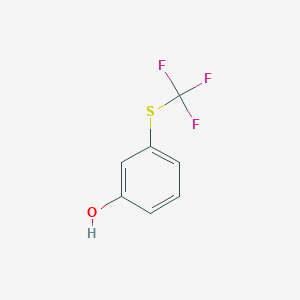
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
